3-(Isopropylamino)cyclobutan-1-ol
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Overview
Description
3-(Isopropylamino)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an isopropylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with isopropylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Isopropylamino)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Isopropylamino)propan-1-ol: This compound has a similar structure but lacks the cyclobutane ring, which may result in different chemical and biological properties.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in the functional groups attached, leading to variations in reactivity and applications.
Uniqueness
3-(Isopropylamino)cyclobutan-1-ol is unique due to the presence of both the isopropylamino group and the cyclobutane ring, which confer distinct structural and functional properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(propan-2-ylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5(2)8-6-3-7(9)4-6/h5-9H,3-4H2,1-2H3 |
InChI Key |
SITCAALADAJMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC(C1)O |
Origin of Product |
United States |
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